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Compound of Interest

Compound Name: 3-Ethyl-4-methylpentanoic acid

Cat. No.: B2598033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of 3-ethyl-4-methylpentanoic acid. This

document outlines the key physicochemical properties, predicted spectroscopic data, and

detailed experimental protocols for the primary analytical techniques used in structural

confirmation.

Physicochemical Properties
A summary of the key physicochemical properties of 3-ethyl-4-methylpentanoic acid is

presented in Table 1. This data is essential for understanding the compound's general

characteristics and for the design of appropriate analytical methodologies.

Property Value Source

IUPAC Name 3-ethyl-4-methylpentanoic acid PubChem

Molecular Formula C8H16O2 PubChem

Molecular Weight 144.21 g/mol PubChem

CAS Number 60308-89-6 PubChem

Predicted XlogP 2.4 PubChem

Monoisotopic Mass 144.115029749 Da PubChem
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Predicted Spectroscopic Data for Structure
Confirmation
The following tables summarize the predicted spectroscopic data for 3-ethyl-4-
methylpentanoic acid. This data serves as a reference for the experimental results obtained

during structure elucidation.

Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Ethyl-4-methylpentanoic acid

Atom Number(s)
Chemical Shift
(ppm)

Multiplicity Integration

1 0.88 d 3H

2 0.88 d 3H

4 1.83 m 1H

5 0.86 t 3H

6 1.35 m 2H

7 1.65 m 1H

8 2.25 d 2H

10 12.0 (variable) s 1H

Prediction performed using various online NMR prediction tools.

Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Ethyl-4-methylpentanoic acid
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Atom Number Chemical Shift (ppm)

1 20.0

2 18.0

3 32.0

4 45.0

5 11.0

6 25.0

7 40.0

9 179.0

Prediction performed using various online NMR prediction tools.

Predicted Infrared (IR) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for 3-Ethyl-4-methylpentanoic acid

Wavenumber (cm⁻¹) Functional Group Assignment

2500-3300 (broad) O-H stretch (carboxylic acid)

2960-2850 C-H stretch (alkane)

1710 C=O stretch (carboxylic acid)

1465 C-H bend (alkane)

1380 C-H bend (alkane)

1210-1320 C-O stretch (carboxylic acid)

920 O-H bend (carboxylic acid)

Prediction based on typical IR frequencies for functional groups.

Predicted Mass Spectrometry (MS) Data
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Table 5: Predicted Mass Spectrometry Fragmentation for 3-Ethyl-4-methylpentanoic acid

m/z Proposed Fragment

144 [M]⁺ (Molecular Ion)

127 [M - OH]⁺

99 [M - COOH]⁺

87 [M - C4H9]⁺

73 [COOH(CH2)2]⁺

57 [C4H9]⁺

43 [C3H7]⁺

Prediction based on common fragmentation patterns of aliphatic carboxylic acids.

Experimental Protocols
Detailed methodologies for the key experiments required for the structure elucidation of 3-
ethyl-4-methylpentanoic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the purified 3-ethyl-4-methylpentanoic acid in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2]

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.[2]

Filter the sample if any particulate matter is present.[2]
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Instrument Setup:

The NMR spectrometer should be properly tuned and the magnetic field shimmed to

achieve optimal resolution.

For ¹H NMR, acquire the spectrum over a range of 0-13 ppm.

For ¹³C NMR, acquire the spectrum over a range of 0-200 ppm.

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

To aid in structure elucidation, consider performing 2D NMR experiments such as COSY

(Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear

Single Quantum Coherence) to identify direct carbon-proton correlations.

Data Processing and Interpretation:

Process the acquired free induction decay (FID) using Fourier transformation.

Phase the resulting spectrum and perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

deduce the connectivity of atoms.

Compare the experimental spectra with the predicted data in Tables 2 and 3.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or germanium) is clean.[3][4]

Place a small drop of the neat liquid 3-ethyl-4-methylpentanoic acid directly onto the

crystal.[4]

Instrument Setup:

Set the spectral range to 4000-400 cm⁻¹.[3]

Select an appropriate resolution (e.g., 4 cm⁻¹).

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing and Interpretation:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the absorbance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Compare the experimental spectrum with the predicted data in Table 4.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).
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The concentration should be in the range of µg/mL to ng/mL depending on the ionization

technique and instrument sensitivity.

Instrument Setup:

Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile

compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer

technique that can be used to confirm the molecular ion.

Calibrate the mass spectrometer using a known reference compound to ensure high mass

accuracy.[5]

Data Acquisition:

Introduce the sample into the mass spectrometer. This can be done via direct infusion or

coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

Data Processing and Interpretation:

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern and propose structures for the major fragment ions.

Compare the experimental data with the predicted fragmentation pattern in Table 5.

Visualizing the Structure Elucidation Workflow and
Data Interpretation
The following diagrams, created using the DOT language, illustrate the logical flow of the

structure elucidation process.
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Overall workflow for structure elucidation.
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Logical flow of spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2598033#3-ethyl-4-methylpentanoic-acid-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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